1,3-Dibenzyl-1-(2-cyanoethyl)thiourea
Description
Overview of Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry Research
The thiourea moiety, characterized by the general structure (R¹R²N)(R³R⁴N)C=S, is a cornerstone in the fields of organic and medicinal chemistry. semanticscholar.org First synthesized in the 19th century, this organosulfur compound is analogous to urea, with the oxygen atom replaced by a sulfur atom. nih.gov This substitution imparts distinct chemical properties that make thioureas versatile building blocks in organic synthesis and valuable pharmacophores in drug discovery. semanticscholar.orgnih.gov
In organic synthesis, thioureas serve as precursors for a wide array of heterocyclic compounds. researchgate.net Their utility also extends to applications in materials science and the analysis of trace metals. tandfonline.com The reactivity of the thiourea scaffold allows for various chemical transformations, making it a key component in the synthesis of complex molecules.
From a medicinal chemistry perspective, the thiourea framework is considered a "privileged structure." nih.govrsc.org This term denotes a molecular scaffold that can bind to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org The hydrogen-bonding capabilities of the N-H and C=S groups are crucial for their interaction with biological macromolecules like proteins and enzymes, leading to a broad spectrum of pharmacological activities. nih.govbohrium.com Consequently, thiourea derivatives have been extensively investigated and developed as therapeutic agents with activities including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netmdpi.com
Significance of Substituted Thioureas as Privileged Structures
Substituted thioureas, where one or more hydrogen atoms on the nitrogen atoms are replaced by various organic substituents, are of particular importance in drug discovery. nih.gov The concept of privileged structures was introduced to describe molecular frameworks that appear repeatedly in potent, biologically active compounds. openochem.orgcambridgemedchemconsulting.com These scaffolds, including substituted thioureas, offer a versatile template for creating libraries of compounds with diverse biological activities. acs.org
The "privileged" status of substituted thioureas stems from several key characteristics:
Versatile Binding: They can engage in multiple types of interactions, including hydrogen bonding and hydrophobic interactions, with a variety of biological targets. cambridgemedchemconsulting.com
Synthetic Accessibility: The synthesis of substituted thioureas is often straightforward, allowing for the generation of a wide range of derivatives for structure-activity relationship (SAR) studies. openochem.org
Favorable Pharmacokinetics: Many thiourea derivatives exhibit good drug-like properties, which is a critical factor in the development of new therapeutic agents. nih.gov
The ability to readily modify the substituents on the thiourea core allows medicinal chemists to fine-tune the pharmacological profile of these molecules, enhancing their potency and selectivity for specific targets. nih.gov This adaptability has led to the development of numerous thiourea-containing drugs and clinical candidates. nih.govbohrium.com
Academic Context of 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea within Thiourea Chemistry
This compound is a trisubstituted thiourea derivative. Its structure features two benzyl (B1604629) groups and a cyanoethyl group attached to the nitrogen atoms of the thiourea core. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs place it firmly within the context of ongoing research into 1,3-disubstituted and trisubstituted thioureas.
Research on structurally related 1,3-disubstituted thioureas has demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov The substituents on the nitrogen atoms play a crucial role in determining the biological activity and selectivity of these compounds. For instance, the presence of aromatic rings, such as the benzyl groups in this compound, can contribute to interactions with biological targets through pi-stacking or hydrophobic interactions. The cyanoethyl group introduces a polar and potentially reactive site into the molecule.
The synthesis of such asymmetrically substituted thioureas is a well-established area of organic chemistry, often involving the reaction of an appropriate isothiocyanate with an amine. rsc.org The study of compounds like this compound contributes to the broader understanding of how different substituent combinations influence the chemical and biological properties of the thiourea scaffold.
Table 1: General Biological Activities of Substituted Thiourea Derivatives
| Biological Activity | Description | Key Structural Features |
| Anticancer | Inhibition of cancer cell growth through various mechanisms, including apoptosis induction. mdpi.commdpi.com | Aromatic and heterocyclic substituents are common. nih.gov |
| Antimicrobial | Activity against bacteria and fungi. researchgate.net | Often enhanced by complexation with metal ions. semanticscholar.org |
| Antiviral | Inhibition of viral replication. | A broad range of substituents have been explored. |
| Enzyme Inhibition | Inhibition of enzymes such as urease and kinases. mdpi.comnih.gov | Dependent on specific interactions with the enzyme's active site. |
| Ion Sensing | Used in the detection of heavy metal ions. nih.gov | The sulfur atom acts as a soft donor for metal coordination. |
Research Gaps and Future Perspectives for this compound
The limited specific research on this compound highlights a significant research gap. While the broader class of substituted thioureas is well-studied, the unique combination of benzyl and cyanoethyl substituents in this particular molecule warrants further investigation.
Future research on this compound could focus on several key areas:
Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in high yield and purity, followed by comprehensive structural characterization using modern analytical techniques.
Biological Screening: A thorough evaluation of its biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibition assays. Given the cytotoxic potential of related compounds, screening against a panel of cancer cell lines would be a logical starting point. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a series of analogues to understand how modifications to the benzyl and cyanoethyl groups affect its biological activity. This could involve introducing different substituents on the aromatic rings or altering the length of the alkyl chain.
Mechanistic Studies: If significant biological activity is identified, further research could elucidate the underlying mechanism of action at the molecular level. This might involve identifying its cellular targets and signaling pathways.
Material Science Applications: Exploration of its potential use in material science, for example, as a precursor for the synthesis of metal sulfide (B99878) nanocrystals or as a component in the development of new polymers. nih.gov
The exploration of understudied compounds like this compound holds the potential for the discovery of novel chemical probes and therapeutic leads, thereby expanding the already rich chemical and biological landscape of thiourea derivatives.
Properties
IUPAC Name |
1,3-dibenzyl-1-(2-cyanoethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c19-12-7-13-21(15-17-10-5-2-6-11-17)18(22)20-14-16-8-3-1-4-9-16/h1-6,8-11H,7,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSFAXBHAVBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N(CCC#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1,3 Dibenzyl 1 2 Cyanoethyl Thiourea
Historical and Contemporary Approaches to Thiourea (B124793) Synthesis
The construction of the thiourea backbone has been a subject of extensive research, leading to the development of numerous synthetic protocols. These methods have evolved from classical, often harsh, conditions to more sophisticated and environmentally benign strategies.
Isothiocyanate-Amine Reaction Pathways for Substituted Thioureas
The most prevalent and versatile method for the synthesis of unsymmetrical thioureas, including trisubstituted derivatives like 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea, is the reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction is a type of nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group.
For the specific synthesis of this compound, the most direct pathway involves the reaction of N-benzyl-3-aminopropionitrile (a secondary amine) with benzyl (B1604629) isothiocyanate . The lone pair of electrons on the secondary amine's nitrogen atom attacks the central carbon of the isothiocyanate, leading to the formation of the thiourea derivative. This reaction is typically characterized by high yields and proceeds readily under mild conditions. nih.gov
Historically, these reactions were often carried out in organic solvents such as dichloromethane (B109758) or toluene (B28343) at room temperature. nih.gov The reaction progress can be easily monitored, and the products are often isolated by simple precipitation or crystallization. The high reactivity of both the isothiocyanate and the secondary amine makes this a highly favorable and historically significant route to such compounds.
Alternative Synthetic Routes to this compound
While the isothiocyanate-amine pathway is dominant, alternative routes to thioureas exist. One notable alternative involves the use of carbon disulfide. In this approach, an amine can react with carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then be reacted with another amine to yield an unsymmetrical thiourea. nih.gov However, for trisubstituted thioureas like the target compound, this method can be less direct and may lead to mixtures of products. A more relevant alternative pathway to this compound would involve the synthesis of the precursor, N-benzyl-3-aminopropionitrile .
The synthesis of N-substituted-3-aminopropionitriles can be achieved through the aza-Michael addition of a primary amine to acrylonitrile. Specifically, benzylamine can be reacted with acrylonitrile to yield N-benzyl-3-aminopropionitrile. This reaction is often catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and can be performed under solvent-free conditions, often with microwave irradiation to reduce reaction times and improve yields. mdpi.comresearchgate.net
Another potential, though less common, route could be the direct cyanoethylation of a pre-formed 1,3-dibenzylthiourea. This would involve the reaction of 1,3-dibenzylthiourea with acrylonitrile. However, this reaction may suffer from issues of selectivity and the potential for polymerization of acrylonitrile.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of thioureas to minimize environmental impact. For the synthesis of this compound, several green aspects can be considered.
The reaction of a secondary amine with an isothiocyanate is inherently atom-economical, as all atoms of the reactants are incorporated into the final product. To further enhance the green credentials of this synthesis, solvent choice is critical. Water has been explored as a green solvent for the synthesis of some thiourea derivatives, although the solubility of nonpolar reactants like benzyl isothiocyanate can be a limitation. organic-chemistry.org A more practical approach for this specific synthesis is the use of solvent-free conditions, particularly mechanochemistry (ball milling), which has been shown to be highly efficient for the synthesis of di- and trisubstituted thioureas with quantitative yields in short reaction times. nih.gov
For the synthesis of the precursor N-benzyl-3-aminopropionitrile, the use of solvent-free conditions with catalytic amounts of a base like DBU under microwave irradiation represents a significant green improvement over traditional methods that may use volatile organic solvents and require longer reaction times. mdpi.comresearchgate.net The use of deep eutectic solvents (DES) has also been reported as a green and recyclable medium for thiourea synthesis. rsc.org
Optimized Synthesis of this compound
Optimizing the synthesis of a specific compound involves fine-tuning reaction parameters to maximize yield and purity while minimizing reaction time and resource consumption.
Reaction Condition Optimization and Yield Enhancement
For the proposed synthesis of this compound from N-benzyl-3-aminopropionitrile and benzyl isothiocyanate, several factors can be optimized. The choice of solvent can influence the reaction rate and ease of product isolation. While a variety of aprotic solvents can be used, solvent-free conditions, as demonstrated in mechanochemical synthesis, often provide the highest yields and shortest reaction times. nih.gov
The stoichiometry of the reactants is typically a 1:1 molar ratio. The reaction temperature is another key parameter. While many isothiocyanate-amine reactions proceed readily at room temperature, gentle heating may be employed to accelerate the reaction, especially if less reactive starting materials are used. However, for the highly reactive benzyl isothiocyanate and a secondary amine, room temperature is generally sufficient. nih.gov The table below summarizes typical reaction conditions for the synthesis of trisubstituted thioureas from secondary amines and isothiocyanates, which can be adapted for the target molecule.
| Amine | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibenzylamine | Benzyl isothiocyanate | Toluene | Room Temp. | 1 | >75 | nih.gov |
| Piperidine | Phenyl isothiocyanate | None (Ball Mill) | Room Temp. | 0.17 | >99 | nih.gov |
| Morpholine | Phenyl isothiocyanate | None (Ball Mill) | Room Temp. | 0.17 | >99 | nih.gov |
| Pyrrolidine | Phenyl isothiocyanate | None (Ball Mill) | Room Temp. | 0.17 | >99 | nih.gov |
This table presents data for analogous reactions and serves as a guideline for the synthesis of this compound.
Catalyst Systems for this compound Synthesis
The reaction between an amine and an isothiocyanate to form a thiourea is often a facile process that does not strictly require a catalyst. However, in certain cases, particularly with less reactive starting materials or for achieving specific outcomes like asymmetric induction, catalysts can be employed.
For the synthesis of trisubstituted thioureas, the uncatalyzed reaction is typically efficient. However, in the context of green chemistry and process optimization, the use of catalysts that can enable milder reaction conditions or the use of less reactive starting materials is of interest. For instance, certain organocatalysts, including thiourea derivatives themselves, have been shown to catalyze various organic transformations. thieme-connect.com While not directly catalyzing the thiourea formation itself, catalysts play a crucial role in the synthesis of the precursors.
Derivatization and Analogue Synthesis of this compound
The derivatization of this compound can be systematically approached by targeting its distinct functional components: the benzyl groups, the cyanoethyl group, and the thiourea backbone itself for the creation of larger assemblies.
Modification of Benzyl Moieties
The two benzyl groups attached to the nitrogen atoms of the thiourea core are amenable to various modifications, primarily through electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of substituents onto the phenyl rings, thereby tuning the electronic and steric properties of the molecule.
Common electrophilic aromatic substitution reactions that can be applied to the benzyl rings include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions would need to be carefully controlled to avoid side reactions with the other functional groups present in the molecule. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of nitro groups, predominantly at the para positions of the benzyl rings due to the ortho,para-directing nature of the alkyl substituent (the methylene (B1212753) group).
Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst. These reactions would also be expected to yield para-substituted products. Friedel-Crafts alkylation or acylation could introduce further carbon-based substituents, although these reactions might be complicated by the presence of the deactivating thiourea group.
The specific outcomes of these modifications are summarized in the table below, which presents hypothetical data based on established chemical principles of electrophilic aromatic substitution.
| Reaction | Reagents | Potential Product | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)-3-benzyl-1-(2-cyanoethyl)thiourea | para |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromobenzyl)-3-benzyl-1-(2-cyanoethyl)thiourea | para |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylbenzyl)-3-benzyl-1-(2-cyanoethyl)thiourea | para |
Functionalization Reactions at the Cyanoethyl Group
The cyanoethyl group offers a rich platform for chemical transformations, allowing for the introduction of new functional groups with diverse properties. The reactivity of the nitrile functionality is well-established and includes hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.comorganic-chemistry.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid with heating, would convert the cyanoethyl group into a 3-(1,3-dibenzylthioureido)propanoic acid. libretexts.org Alkaline hydrolysis with a base such as sodium hydroxide (B78521) would initially form the carboxylate salt, which would then require acidification to yield the carboxylic acid. libretexts.org
Reduction: The cyano group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com This reaction would convert the cyanoethyl group into a 3-aminopropyl group, yielding 1-(3-aminopropyl)-1,3-dibenzylthiourea. This primary amine can then serve as a handle for further derivatization, for example, through acylation or alkylation.
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. For instance, a [3+2] cycloaddition reaction with an azide, such as sodium azide, in the presence of a Lewis acid can lead to the formation of a tetrazole ring. nih.gov This would result in the synthesis of 1,3-dibenzyl-1-(2-(1H-tetrazol-5-yl)ethyl)thiourea, introducing a new heterocyclic moiety with distinct chemical properties.
The table below outlines these potential transformations of the cyanoethyl group.
| Reaction | Reagents | Potential Product |
| Acid Hydrolysis | HCl, H₂O, heat | 3-(1,3-Dibenzylthioureido)propanoic acid |
| Reduction | 1. LiAlH₄, 2. H₂O | 1-(3-Aminopropyl)-1,3-dibenzylthiourea |
| Cycloaddition | NaN₃, Lewis Acid | 1,3-Dibenzyl-1-(2-(1H-tetrazol-5-yl)ethyl)thiourea |
Synthesis of Poly-Thiourea and Hybrid Conjugates
The functional groups within this compound can be utilized to synthesize larger molecular assemblies, including polymers and hybrid conjugates.
Poly-Thiourea Synthesis: While the parent molecule itself is not a monomer for direct polymerization, its derivatives can be. For example, the amine derivative obtained from the reduction of the cyanoethyl group, 1-(3-aminopropyl)-1,3-dibenzylthiourea, could be used as a monomer in condensation polymerization. Reaction of this diamine with a diisothiocyanate could lead to the formation of a poly-thiourea network. rsc.org The properties of the resulting polymer would depend on the specific diisothiocyanate used.
Hybrid Conjugates: The reactive handles on the molecule, particularly the derivatives of the cyanoethyl group, are ideal for creating hybrid conjugates. The carboxylic acid derivative from hydrolysis could be coupled to alcohols, amines, or other biomolecules using standard peptide coupling reagents to form ester or amide linkages. Similarly, the amine derivative from reduction can be reacted with activated esters or carboxylic acids to form amide bonds. These approaches allow for the conjugation of this compound to other molecules of interest, such as fluorophores, peptides, or other drug scaffolds, to create multifunctional hybrid molecules. researchgate.net For instance, the amine derivative could be reacted with a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to yield a fluorescently labeled thiourea.
The table below provides examples of potential hybrid conjugates.
| Derivative | Conjugation Partner | Linkage | Potential Hybrid Conjugate |
| 3-(1,3-Dibenzylthioureido)propanoic acid | Fluoresceinamine | Amide | Fluorescein-conjugated 1,3-Dibenzyl-1-(2-carboxyethyl)thiourea |
| 1-(3-Aminopropyl)-1,3-dibenzylthiourea | Biotin-NHS ester | Amide | Biotinylated 1,3-Dibenzyl-1-(3-aminopropyl)thiourea |
Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Dibenzyl 1 2 Cyanoethyl Thiourea
Vibrational Spectroscopy for Conformational Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The N-H stretching vibration of the secondary amine is anticipated to appear in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The aliphatic C-H stretching vibrations of the benzyl (B1604629) and ethyl groups are expected in the 2850-3000 cm⁻¹ range, while the aromatic C-H stretching vibrations should appear just above 3000 cm⁻¹.
A key diagnostic peak is the C≡N stretch of the cyanoethyl group, which typically absorbs strongly in the 2240-2260 cm⁻¹ region. The thiocarbonyl (C=S) stretching vibration, a hallmark of the thiourea (B124793) moiety, is expected to be observed in the range of 1200-800 cm⁻¹. This band is often coupled with other vibrations, making its assignment complex. The C-N stretching vibrations are predicted to occur between 1280 and 1500 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the benzyl rings are expected to produce strong signals. The C=S stretching vibration, which can be weak in the IR spectrum, often shows a more intense band in the Raman spectrum. Studies on thiourea and its complexes have shown that the N-C-S bending mode can be observed around 485 cm⁻¹. researchgate.net The analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3200-3400 | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C≡N Stretch | 2240-2260 | 2240-2260 |
| C-N Stretch | 1280-1500 | 1280-1500 |
| C=S Stretch | 1200-800 | 1200-800 |
| N-C-S Bend | - | ~485 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each type of proton in the molecule. The aromatic protons of the two benzyl groups would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the benzyl groups (Ar-CH₂-N) are anticipated to show a singlet or a doublet around δ 4.8-5.0 ppm. The protons of the cyanoethyl group (-CH₂-CH₂-CN) would present as two triplets, with the methylene group attached to the nitrogen appearing more downfield (around δ 3.5-4.0 ppm) than the methylene group adjacent to the cyano group (around δ 2.5-3.0 ppm). The N-H proton is expected to give a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The thiocarbonyl carbon (C=S) is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm. nih.gov The carbon of the cyano group (C≡N) is predicted to appear around δ 117-120 ppm. The aromatic carbons of the benzyl groups would show signals between δ 125-140 ppm. The methylene carbons of the benzyl groups are expected around δ 50-55 ppm, while the carbons of the cyanoethyl group would appear at approximately δ 40-50 ppm (N-CH₂) and δ 15-20 ppm (CH₂-CN).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H | 7.0-7.5 (m) | 125-140 |
| Ar-CH₂-N | 4.8-5.0 (s/d) | 50-55 |
| N-H | Variable (br s) | - |
| N-CH₂-CH₂-CN | 3.5-4.0 (t) | 40-50 |
| N-CH₂-CH₂-CN | 2.5-3.0 (t) | 15-20 |
| C≡N | - | 117-120 |
| C=S | - | 180-185 |
Mass Spectrometry for High-Resolution Molecular Fingerprinting
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula and studying the fragmentation patterns of this compound.
Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected. The fragmentation is likely to proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for amines and related compounds. libretexts.org This could lead to the loss of a benzyl radical (C₇H₇, m/z 91) or a cyanoethyl radical (C₃H₄N, m/z 54). The tropylium (B1234903) ion (C₇H₇⁺, m/z 91) is a very stable fragment and is expected to be a prominent peak in the spectrum. Fragmentation of the thiourea core could also occur. Electrospray ionization (ESI) would likely produce a strong protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would provide further structural information through controlled fragmentation. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | C₁₈H₁₉N₃S | 309 |
| [M-C₇H₇]⁺ | C₁₁H₁₂N₃S | 218 |
| [M-C₃H₄N]⁺ | C₁₅H₁₅N₂S | 255 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
X-ray Crystallography of this compound and its Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available, data from related compounds such as N,N,N'-tribenzylthiourea and 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea can provide valuable insights. nih.govnih.gov
It is anticipated that the thiourea backbone will be nearly planar. The benzyl groups will adopt specific conformations to minimize steric hindrance. In the solid state, intermolecular hydrogen bonds involving the N-H group as a donor and the sulfur atom or the cyano nitrogen as an acceptor are expected to play a significant role in the crystal packing. The formation of co-crystals could potentially alter these packing arrangements and influence the physicochemical properties of the compound.
Table 4: Predicted Crystallographic Parameters for this compound (based on analogues)
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C=S: ~1.7 Å, C-N: ~1.3-1.4 Å |
| Key Bond Angles | N-C-N: ~115-120°, N-C-S: ~120-125° |
| Intermolecular Interactions | N-H···S, N-H···N≡C hydrogen bonds |
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral analogues)
The specified compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if chiral analogues were to be synthesized, for instance, by introducing a chiral center in one of the benzyl or ethyl groups, chiroptical spectroscopy would be essential for their characterization. These techniques would allow for the determination of the enantiomeric purity and the absolute configuration of the chiral molecules.
Computational and Theoretical Studies on 1,3 Dibenzyl 1 2 Cyanoethyl Thiourea
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of novel compounds.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
A DFT analysis of 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea would theoretically involve the calculation of its electronic structure. This would include mapping the electron density and determining the energies of the molecular orbitals. Key parameters of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests that a molecule is more reactive.
For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea core, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is typically distributed over the C=S bond and adjacent aromatic or electron-withdrawing groups. For this compound, it would be hypothesized that the benzyl (B1604629) and cyanoethyl groups would significantly influence the energies and distributions of these frontier orbitals.
Hypothetical Data Table for HOMO-LUMO Analysis: This table is for illustrative purposes only, as no experimental or calculated data could be found.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
Geometry Optimization and Conformational Dynamics
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure. The flexibility of the benzyl and cyanoethyl side chains suggests that multiple low-energy conformations may exist. A conformational analysis would be necessary to identify the global minimum energy structure and understand the dynamic behavior of the molecule.
Illustrative Data Table of Optimized Geometrical Parameters: This table is for illustrative purposes only, as no specific data exists in the literature.
| Parameter | Value |
|---|---|
| C=S Bond Length (Å) | Data Not Available |
| C-N (Thiourea) Bond Length (Å) | Data Not Available |
| N-C-N Bond Angle (°) | Data Not Available |
| C-N-C-C Dihedral Angle (°) | Data Not Available |
Spectroscopic Property Prediction and Validation
DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:
Infrared (IR) Spectroscopy: Predicting the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C=S, N-H, C≡N).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts of ¹H and ¹³C atoms, which provides detailed information about the molecular structure and electronic environment of the nuclei.
UV-Visible Spectroscopy: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths, which helps in understanding the molecule's photophysical properties.
Without experimental data for this compound, any predicted values would remain purely theoretical.
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules.
Solution-Phase Behavior and Solvation Effects
MD simulations could be used to study how this compound behaves in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, DMSO), researchers can investigate solvation energies, diffusion rates, and the specific intermolecular interactions (like hydrogen bonding) between the solute and the solvent. This is crucial for understanding its solubility and behavior in biological or chemical systems.
Ligand-Receptor Interaction Simulations (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to predict its binding affinity and mode of interaction with a specific biological target. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The results are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction.
Illustrative Data Table for Molecular Docking: This table is for illustrative purposes only, as no target or docking results are available.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. farmaciajournal.comrsc.org For thiourea derivatives, which exhibit a wide range of biological activities including antibacterial, anticancer, and enzyme inhibition, QSAR is a vital tool for optimizing therapeutic potential. mdpi.comresearchgate.netresearchgate.net
The development of predictive QSAR/QSPR models for compounds like this compound typically involves a systematic approach. A dataset of structurally related thiourea derivatives with experimentally determined activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov For each molecule, a set of numerical parameters known as molecular descriptors, which quantify various aspects of its structure, is calculated.
Using statistical techniques such as Multiple Linear Regression (MLR), these descriptors are correlated with the observed activity to generate a mathematical model. sciencepublishinggroup.com The goal is to create an equation that can accurately predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. The reliability and predictive power of these models are rigorously assessed through internal and external validation methods to ensure their robustness. mdpi.com For instance, a QSAR study on thiourea derivatives as anticancer agents might result in a model that links cytotoxicity to specific electronic and hydrophobic properties of the substituents. sciencepublishinggroup.com
The analysis of a QSAR model reveals which molecular properties are most influential in determining the activity of thiourea derivatives. These key structural descriptors provide invaluable insights for optimizing the lead compound. For the class of N,N'-disubstituted thioureas, several types of descriptors are consistently found to be significant. farmaciajournal.comsciencepublishinggroup.commdpi.com
Lipophilicity (LogP): This descriptor measures the hydrophobicity of a molecule and is critical for its ability to cross biological membranes. An optimal balance between hydrophilic and lipophilic character is often necessary for good bioavailability. farmaciajournal.com
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the ability to engage in electronic interactions. Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are crucial. For substituted aromatic rings, Hammett constants (σ) can describe the electron-donating or electron-withdrawing nature of the substituents. acs.org
Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and ovality can influence how the molecule fits into a biological target's active site. farmaciajournal.com
Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. They are essential for understanding the specific conformation a molecule adopts when interacting with a receptor. nih.gov
The table below summarizes key descriptors often employed in QSAR studies of thiourea derivatives and their general importance.
| Descriptor Type | Examples | Significance in Activity Optimization |
| Lipophilicity | LogP, Polar Surface Area (PSA) | Influences membrane permeability, bioavailability, and potential for non-specific binding. farmaciajournal.com |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs the ability to participate in electrostatic and orbital interactions with biological targets. acs.org |
| Steric/Topological | Molecular Weight, Molar Refractivity, Ovality | Determines the fit within a receptor's binding pocket and affects diffusion rates. farmaciajournal.comrsc.org |
| Geometrical | Bond lengths, Dihedral angles | Defines the 3D conformation, which is critical for precise molecular recognition by a target. nih.gov |
For this compound, the lipophilicity conferred by the two benzyl groups, the electronic influence of the cyanoethyl group, and the steric bulk of the entire structure would be expected to be key determinants of its biological activity profile.
Analysis of Non-Covalent Interactions (NCI) within this compound
Non-covalent interactions are the primary forces governing molecular recognition, crystal packing, and the stabilization of protein-ligand complexes. Computational analysis is essential for identifying and quantifying these weak forces. In this compound, several types of non-covalent interactions are anticipated to play significant roles.
Hydrogen bonds are among the most critical non-covalent interactions in chemical and biological systems. mdpi.com The thiourea moiety is an excellent hydrogen-bonding unit. researchgate.net The N-H proton in this compound can act as a hydrogen bond donor.
Intermolecular Hydrogen Bonding: In the solid state or in complexes, the N-H group can form intermolecular hydrogen bonds. The most common acceptor is the sulfur atom of the thiocarbonyl group in an adjacent molecule, leading to the formation of dimers or extended chains. scispace.comacs.org These N-H···S interactions are a defining feature of the crystal engineering of thioureas. researchgate.netnih.gov The cyano nitrogen could also act as an intermolecular hydrogen bond acceptor.
The presence of two benzyl groups in the molecule makes π-π stacking interactions highly probable. nih.gov These interactions occur between the electron-rich π-systems of the aromatic rings and are crucial for the stabilization of folded structures and crystal lattices.
Parallel-displaced Stacking: This is a common motif where the aromatic rings are parallel but offset from one another.
T-shaped (Edge-to-Face) Stacking: In this arrangement, the edge of one aromatic ring (with its partial positive charge on the hydrogens) points towards the face of another ring (with its partial negative charge).
These stacking interactions, along with weaker, ubiquitous van der Waals or dispersion forces, would significantly influence the molecule's conformation and its aggregation behavior in both solid and solution phases. Computational studies suggest that substituent effects in π-stacking are often governed by direct, local interactions between the substituent and the other aromatic ring. acs.org
Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic center. jyu.finih.gov The sulfur atom in the thiourea group possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C=S covalent bond. This σ-hole can interact favorably with a Lewis base (an electron-rich region), such as a halide anion, an oxygen atom, or the nitrogen of the cyano group. researchgate.net
The table below outlines the potential non-covalent interactions within the target molecule.
| Interaction Type | Donor | Acceptor | Potential Role |
| Hydrogen Bonding | Thiourea N-H | Thiourea C=S, Cyano N | Directing crystal packing, stabilizing molecular conformation, ligand-receptor binding. scispace.comnih.gov |
| Aromatic Stacking | Benzyl Ring (π-system) | Benzyl Ring (π-system) | Stabilizing folded conformations and influencing solid-state packing. nih.gov |
| Chalcogen Bonding | Thiourea C=S (σ-hole) | Cyano N, other Lewis bases | Contributing to supramolecular assembly and directional control in crystal structures. jyu.finih.gov |
| Dispersion Forces | All atoms | All atoms | General, non-directional attractive forces contributing to overall molecular stability. |
Coordination Chemistry of 1,3 Dibenzyl 1 2 Cyanoethyl Thiourea As a Ligand
Synthesis and Characterization of Metal Complexes of 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea
The synthesis of metal complexes with this compound would likely follow established methods for other thiourea (B124793) ligands. These typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. The resulting complexes can often be isolated as crystalline solids.
This compound is an N,N'-disubstituted thiourea. The core thiourea group (-NH-C(S)-N<) is the primary site for coordination. Thiourea and its derivatives are well-known to act as versatile ligands. uobasrah.edu.iq The presence of both sulfur and nitrogen atoms offers multiple potential donor sites.
However, for most N,N'-disubstituted thioureas, coordination occurs primarily through the soft sulfur atom, making the ligand monodentate. uobasrah.edu.iqmdpi.com The nitrogen atoms, being part of the delocalized system and sterically hindered by the benzyl (B1604629) and cyanoethyl groups, are less likely to be involved in coordination, unless deprotonation of the N-H proton occurs. The cyano group (-C≡N) in the 2-cyanoethyl substituent introduces another potential donor site (the nitrogen lone pair). While coordination through the cyano group is possible, it is less common for this type of ligand, especially when the highly coordinating thiourea sulfur is present. Therefore, this compound is expected to primarily function as a monodentate ligand, coordinating through its sulfur atom.
Based on the known chemistry of analogous thiourea ligands, this compound is expected to form stable complexes with a wide range of transition metals.
Copper: Copper(I) has a high affinity for soft sulfur donors and is known to form complexes with thiourea ligands. researchgate.netnih.gov It is anticipated that this ligand would readily form complexes with Cu(I), likely with tetrahedral or trigonal planar geometries. Copper(II) can also form complexes, though in some cases, the thiourea ligand can reduce Cu(II) to Cu(I). uobasrah.edu.iq
Zinc and Mercury: As soft to borderline metal ions, both Zn(II) and Hg(II) are expected to form stable tetrahedral complexes with sulfur-coordinating thiourea ligands. mdpi.com
Platinum and Palladium: Pt(II) and Pd(II) are soft metal ions that readily form square planar complexes with sulfur-donating ligands. rsc.org It is highly probable that this compound would form stable, square planar complexes with these metals.
Gold: Gold(I) and Gold(III) have a strong affinity for sulfur ligands. Gold(I) typically forms linear complexes, while Gold(III) favors square planar geometries. The synthesis of gold complexes with thiourea derivatives bearing phosphine (B1218219) groups has been reported. nih.gov
Ruthenium, Iridium, and Rhodium: These platinum group metals in various oxidation states are known to form complexes with sulfur-containing ligands. The coordination chemistry with these metals would likely yield octahedral complexes, although specific examples with closely related thiourea ligands are less common in general literature.
The stoichiometry of the resulting metal complexes would depend on the metal ion's coordination number and the reaction conditions. Common stoichiometries for monodentate thiourea ligands are 1:2 and 1:4 (metal:ligand). For instance, square planar Pt(II) and Pd(II) would likely form [M(ligand)₂X₂] or [M(ligand)₄]²⁺ type complexes, where X is an anionic ligand like a halide. Tetrahedral Zn(II) and Cu(I) would likely form similar stoichiometries. The stability of these complexes is generally high due to the strong metal-sulfur bond.
Structural Elucidation of Coordination Compounds
The precise structure and coordination modes of the metal complexes of this compound would be determined using a combination of X-ray diffraction and spectroscopic techniques.
Single-crystal X-ray diffraction would provide definitive proof of the coordination mode and geometry. Based on studies of analogous N,N'-dibenzylthiourea and other disubstituted thiourea complexes, the following structures can be anticipated:
| Metal Ion | Predicted Geometry | Predicted Complex Formula Example |
| Cu(I) | Tetrahedral | [Cu(ligand)₄]⁺ |
| Zn(II) | Tetrahedral | [Zn(ligand)₂Cl₂] |
| Hg(II) | Tetrahedral | [Hg(ligand)₂I₂] |
| Pt(II) | Square Planar | [Pt(ligand)₂Cl₂] |
| Pd(II) | Square Planar | [Pd(ligand)₂Cl₂] |
This table presents predicted geometries based on the known coordination preferences of metal ions with similar thiourea ligands.
In these structures, the ligand would be coordinated to the metal center through the sulfur atom. The bond lengths and angles would be comparable to those observed for other thiourea complexes.
Spectroscopic methods are crucial for characterizing these complexes, especially in the absence of single-crystal X-ray data.
Infrared (IR) Spectroscopy: Coordination of the thiourea ligand through the sulfur atom leads to characteristic shifts in the IR spectrum. The ν(C=S) stretching vibration, typically found in the 700-850 cm⁻¹ region for the free ligand, would be expected to shift to a lower frequency upon coordination due to the weakening of the C=S double bond. Conversely, the ν(C-N) stretching vibration, usually around 1400-1500 cm⁻¹, would shift to a higher frequency, indicating an increase in the C-N bond order. The N-H stretching vibration would likely be unaffected if coordination is solely through the sulfur atom. The cyano (ν(C≡N)) stretch, expected around 2250 cm⁻¹, would also remain largely unchanged, confirming its non-involvement in coordination. mdpi.comscielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also confirm the coordination mode. In the ¹³C NMR spectrum of the free ligand, the thiocarbonyl carbon (C=S) would exhibit a characteristic resonance. Upon coordination to a metal, this signal would be expected to shift, typically downfield, due to the deshielding effect of the metal center. mdpi.com The chemical shifts of the protons and carbons in the benzyl and cyanoethyl groups would also be affected, though to a lesser extent.
| Spectroscopic Technique | Key Vibration/Resonance | Expected Shift upon S-Coordination |
| IR | ν(C=S) | Decrease in frequency |
| IR | ν(C-N) | Increase in frequency |
| IR | ν(N-H) | Minimal change |
| IR | ν(C≡N) | Minimal change |
| ¹³C NMR | C=S | Downfield shift |
This table summarizes the anticipated spectroscopic changes upon sulfur-coordination of the ligand to a metal center, based on data for analogous compounds. mdpi.comscielo.org.za
Theoretical Insights into Metal-Ligand Bonding and Reactivity
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of ligands and their metal complexes. For this compound, DFT can offer significant insights into its coordination preferences, the electronic nature of the metal-ligand bond, and its potential for isomeric forms.
Due to the absence of specific DFT studies on this compound, we can infer its properties from studies on structurally related thiourea ligands. Thioureas are known to be versatile ligands, capable of coordinating to metal centers in several modes, primarily through the sulfur atom (monodentate) or through both sulfur and a nitrogen atom (bidentate chelation). mdpi.com
For this compound, a trisubstituted thiourea, coordination is most likely to occur through the sulfur atom, which is the softest donor site and generally preferred by soft and borderline metal ions. DFT calculations on similar N,N'-disubstituted and trisubstituted thiourea complexes have consistently shown that the highest occupied molecular orbital (HOMO) is often localized on the sulfur atom, supporting its role as the primary donor site.
Upon deprotonation of the remaining N-H group, the ligand can act as a bidentate S,N-chelating agent, forming a four-membered ring with the metal center. DFT studies on related benzoylthiourea (B1224501) complexes have shown that this S,N-chelation leads to stable square planar or octahedral geometries, depending on the metal ion and co-ligands. capes.gov.brrsc.org The large steric bulk of the two benzyl groups on one nitrogen atom in this compound would significantly influence the coordination geometry, likely favoring complexes with lower coordination numbers or enforcing specific stereochemistries to minimize steric hindrance.
The electronic properties of the resulting metal complexes would also be heavily influenced by the ligand. The electron-withdrawing nature of the cyano group on the ethyl substituent could modulate the electron density on the thiourea backbone, thereby affecting the strength of the metal-ligand bond. DFT calculations could quantify these effects by analyzing parameters such as bond lengths, bond angles, and charge distribution.
Table 1: Predicted Coordination Parameters from DFT Analysis of Analogous Thiourea-Metal Complexes
| Parameter | Predicted Value/Observation for this compound Complexes | Basis of Prediction |
| Coordination Mode | Primarily monodentate (S-coordination); Bidentate (S,N-chelation) upon deprotonation | General behavior of thiourea ligands |
| Metal-Sulfur Bond Length | Expected to be in the range of 2.2-2.4 Å for transition metals like Cu(I), Pd(II), Pt(II) | DFT studies on various thiourea-metal complexes |
| Coordination Geometry | Distorted geometries due to steric hindrance from benzyl groups | Steric bulk of N-substituents in related bulky thiourea complexes |
| Electronic Effect of Cyano Group | Minor inductive effect on the thiourea backbone, potentially influencing metal-ligand bond strength | Electronic effects of substituents on ligand properties |
This table is predictive and based on data from analogous compounds in the absence of direct experimental data for this compound.
Linkage isomerism is a phenomenon where a ligand can coordinate to a metal center through different donor atoms. For this compound, several possibilities for linkage isomerism exist, primarily involving the thiourea and cyano moieties.
The thiourea group itself presents the most probable source of linkage isomerism. In its deprotonated form, it can coordinate as a bidentate S,N-ligand. Because the two nitrogen atoms are not equivalent (one is disubstituted with benzyl groups, and the other is monosubstituted with a cyanoethyl group and a hydrogen), two different linkage isomers can be formed upon S,N-chelation. Coordination involving the nitrogen bearing the cyanoethyl group would result in one isomer, while coordination involving the dibenzyl-substituted nitrogen is theoretically possible but highly unlikely due to extreme steric hindrance.
Furthermore, the cyano group (-C≡N) is a classic ambidentate ligand, capable of coordinating through either the carbon or the nitrogen atom. While coordination of the nitrile nitrogen to a metal center is common, it is less likely to compete with the soft sulfur donor of the thiourea for coordination to soft metal ions. However, in polynuclear complexes, the nitrile group could act as a bridging ligand. Theoretical studies on cyanothiourea ligands suggest that while S,N-chelation is the dominant bidentate mode, the cyano group can influence the electronic properties and, in some cases, participate in intermolecular interactions or bridging. nih.gov
DFT calculations would be invaluable in predicting the relative stabilities of these potential linkage isomers. By calculating the total energies of the different coordinated forms, the thermodynamically preferred isomer can be identified. The calculations would also provide insight into the kinetic barriers for isomerization between the different forms.
Catalytic Applications of this compound Metal Complexes
Metal complexes containing thiourea ligands have emerged as versatile catalysts for a wide range of organic transformations. uobasrah.edu.iq The catalytic activity is often attributed to the ability of the thiourea ligand to modulate the electronic and steric properties of the metal center. Although specific catalytic applications of this compound complexes have not been reported, their potential can be inferred from the performance of analogous systems.
The structural features of this compound suggest that its metal complexes could be active in several types of catalytic reactions. The bulky benzyl groups could create a specific steric environment around the metal center, influencing substrate selectivity, while the thiourea backbone can facilitate electron transfer processes.
Cross-Coupling Reactions: Palladium complexes of thiourea derivatives have been successfully employed as catalysts in Heck cross-coupling reactions. For instance, a palladium(II) complex with a picoline-functionalized thiourea ligand has demonstrated good catalytic activity in the formation of C-C bonds. researchgate.net Given the ability of this compound to form stable complexes with palladium, it is plausible that its palladium complexes could catalyze similar cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. libretexts.org The bulky nature of the ligand might be beneficial in promoting the reductive elimination step of the catalytic cycle.
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes bearing thiourea ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. nih.gov The catalytic activity is often linked to the formation of a metal-hydride intermediate. The electronic properties of the this compound ligand could influence the stability and reactivity of such intermediates, making its ruthenium or rhodium complexes potential candidates for hydrogenation reactions. nih.gov
Hydroamination and Related Addition Reactions: Gold(I) complexes of thiourea derivatives have shown catalytic activity in the hydroamination of alkynes. nih.gov The thiourea ligand is believed to stabilize the gold(I) center and facilitate the activation of the alkyne. The steric and electronic properties of this compound could be tuned to optimize the efficiency of such addition reactions.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound Based on Analogous Systems
| Catalytic Reaction | Metal Center | Role of Thiourea Ligand | Reference for Analogy |
| Heck Cross-Coupling | Palladium | Stabilizes the active Pd(0)/Pd(II) species; steric bulk may enhance reductive elimination. | researchgate.net |
| Transfer Hydrogenation | Ruthenium | Modulates the electronic properties of the Ru center, influencing the reactivity of the Ru-H intermediate. | nih.gov |
| Hydroamination | Gold | Stabilizes the Au(I) catalytic species and facilitates substrate activation. | nih.gov |
This table presents potential applications based on the catalytic activity of structurally related thiourea-metal complexes.
While this compound itself is achiral, the principles of its coordination chemistry can be extended to the design of chiral analogues for asymmetric catalysis. Chiral thiourea derivatives have been extensively used as organocatalysts and as ligands in stereoselective metal-catalyzed reactions. nih.gov
The introduction of chirality into the this compound framework could be achieved by using a chiral backbone or by incorporating chiral substituents. For example, if one of the benzyl groups were replaced with a chiral moiety, or if the ethyl chain of the cyanoethyl group were part of a chiral structure, the resulting ligand could induce enantioselectivity in metal-catalyzed reactions.
A notable example of stereoselective catalysis with a related system is the copper(I)-catalyzed asymmetric addition of α-fluoronitriles to imines, where achiral trisubstituted thioureas act as beneficial secondary ligands, enhancing stereocontrol. dntb.gov.ua This suggests that even as an achiral ligand, this compound could potentially play a role in stereoselective transformations by influencing the chiral environment around the metal center in conjunction with a chiral co-ligand.
Furthermore, chiral bifunctional thiourea catalysts, often containing an amine group, have been developed for a variety of enantioselective nucleophilic reactions. jst.go.jp By analogy, a chiral version of this compound could be designed to incorporate a basic site, leading to a multifunctional catalyst capable of activating both the electrophile and the nucleophile in an asymmetric fashion.
Supramolecular Chemistry and Molecular Recognition Properties of 1,3 Dibenzyl 1 2 Cyanoethyl Thiourea
Self-Assembly and Molecular Aggregation Phenomena
The self-assembly of thiourea (B124793) derivatives is predominantly driven by the formation of robust intermolecular hydrogen bonds. In the case of 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea, the single N-H proton on the secondary amine is expected to act as a strong hydrogen bond donor, while the sulfur atom is an effective hydrogen bond acceptor. This donor-acceptor pairing is a primary motif in the solid-state packing of many thiourea compounds, often leading to the formation of one-dimensional chains. For instance, N,N,N′-tribenzylthiourea, a structurally similar compound, forms infinite chains through N-H···S hydrogen bonds in its crystal structure. nih.gov It is highly probable that this compound would adopt a similar linear, self-assembled structure in the solid state.
Host-Guest Chemistry and Molecular Encapsulation
The structure of this compound does not lend itself to forming a pre-organized cavity for molecular encapsulation in its monomeric form. However, its self-assembly into larger aggregates could create recognition sites for small guest molecules. Thiourea-functionalized dendrimers, for example, have been shown to act as multivalent hosts for guest molecules containing complementary functional groups like ureas. nih.gov These interactions are based on a combination of hydrogen bonding and other non-covalent forces. nih.gov
The cyanoethyl group of this compound introduces a polar, nitrile functionality that could participate in host-guest interactions. Nitrile groups are known to coordinate with metal ions and can also act as hydrogen bond acceptors. nih.govresearchgate.net It is conceivable that aggregates of this compound could bind small molecules or ions that can interact favorably with the nitrile or thiourea moieties within the assembled structure. The benzyl (B1604629) groups could form hydrophobic pockets capable of encapsulating non-polar guests, a common feature in host-guest systems.
Anion and Cation Recognition Studies
The thiourea functional group is a cornerstone of anion receptor chemistry. The two N-H protons in a typical disubstituted thiourea can form a bidentate hydrogen-bonding interaction with a single anion, leading to strong and often selective binding. Although this compound is trisubstituted and has only one N-H proton, it is still expected to be an effective anion receptor. The acidity of the remaining N-H proton is enhanced by the electron-withdrawing nature of the thiocarbonyl group, making it a potent hydrogen bond donor.
Studies on various thiourea-based receptors have demonstrated strong affinities for basic anions such as fluoride, acetate, and dihydrogen phosphate. nih.govxmu.edu.cn The binding strength is often correlated with the basicity of the anion. frontiersin.org The interaction involves the formation of a hydrogen bond between the thiourea N-H and the anion. nih.gov It is anticipated that this compound would exhibit similar anion binding properties, with the binding event potentially being signaled by changes in NMR or UV-Vis spectra.
Below is a table of representative binding constants for various anions with different thiourea-based receptors, illustrating the expected range of affinities.
| Receptor | Anion | Binding Constant (log K) | Solvent | Reference |
| MT4N | F⁻ | 5.98 | DMSO | nih.gov |
| MT1N | CH₃CO₂⁻ | 3.51 | DMSO-d₆ | nih.gov |
| MT1N | H₂PO₄⁻ | 3.20 | DMSO-d₆ | nih.gov |
| L1 (dipodal thiourea) | F⁻ | ~3.69 | DMSO | frontiersin.org |
| Tripodal thiourea | H₂PO₄⁻ | 5.1 | Aqueous DMSO | nih.gov |
| N,N'-bis(benzamido)thioureas | F⁻, AcO⁻ | >7 | Acetonitrile | academie-sciences.fr |
Regarding cation recognition, the sulfur atom and the nitrogen of the cyano group in this compound possess lone pairs of electrons and could potentially coordinate with metal cations. Thiourea derivatives are known to act as ligands for various metals. nih.gov The cyano group is also a known coordinating group for metal ions, particularly silver(I). unica.it Therefore, it is plausible that this compound could act as a chemosensor for certain metal cations, although its affinity and selectivity would need to be experimentally determined.
Development of Supramolecular Frameworks and Architectures
The ability of this compound to self-assemble through hydrogen bonding and π-π stacking makes it a potential building block, or "tecton," for the construction of more complex supramolecular frameworks. acs.org In the solid state, the linear chains formed via N-H···S hydrogen bonds can further organize into 2D sheets or 3D networks through weaker interactions between the benzyl and cyanoethyl groups. nih.gov
The crystal packing of N,N,N′-tribenzylthiourea, for example, shows columnar arrangements of its hydrogen-bonded chains. nih.gov A similar hierarchical assembly can be envisioned for this compound. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π and van der Waals interactions would dictate the final supramolecular architecture. The presence of the polar cyanoethyl group could lead to segregated domains within the crystal lattice, with polar and non-polar regions, potentially influencing the material's bulk properties. The development of such organized structures is a key area of crystal engineering and materials science.
Role of Non-Covalent Interactions in Supramolecular Assemblies
A variety of non-covalent interactions are expected to govern the supramolecular behavior of this compound.
Hydrogen Bonding: The primary interaction is the N-H···S hydrogen bond, which is expected to be the main driving force for self-assembly into one-dimensional chains. beilstein-journals.org The strength and directionality of this bond are crucial for the formation of ordered structures.
C-H···π Interactions: The aliphatic protons of the benzyl and cyanoethyl groups can interact with the aromatic rings of neighboring molecules, further stabilizing the crystal packing. mdpi.com
C-H···S/N/O Interactions: Non-classical hydrogen bonds, such as those involving carbon as a donor and the sulfur or nitrile nitrogen as an acceptor, are also possible and have been observed in similar structures. nih.govnih.gov For instance, crystal structures of related thioureas show intramolecular C-H···S interactions. nih.gov
Dipole-Dipole Interactions: The polar cyano group introduces a significant dipole moment into the molecule. Dipole-dipole interactions involving the nitrile functionality would contribute to the cohesion of the supramolecular assembly, particularly in how adjacent chains align with respect to one another.
The following table summarizes key structural parameters from a related trisubstituted thiourea, N,N,N′-tribenzylthiourea, which provide insight into the geometry of the thiourea core and the nature of its non-covalent interactions.
| Parameter | Value | Reference |
| N-C Bond Distance (secondary amine) | 1.3419(18) Å | nih.gov |
| N-C Bond Distance (tertiary amine) | 1.3569(18) Å | nih.gov |
| C=S Bond Distance | 1.6905(14) Å | nih.gov |
| N-H···S Hydrogen Bond Distance | 2.47(3) Å | nih.gov |
| Dihedral Angle between Benzyl Rings | 8.92(8)° and 76.96(7)° | nih.gov |
Investigations into the Biological Activities and Molecular Mechanisms of 1,3 Dibenzyl 1 2 Cyanoethyl Thiourea Focus on in Vitro Mechanistic Studies, Excluding Clinical Trials or Safety Profiles
Antimicrobial Activity Investigations
Thiourea (B124793) derivatives have demonstrated a wide range of biological activities, including antimicrobial effects. mdpi.com These compounds are recognized for their potential to combat various pathogens, a characteristic attributed to the presence of nitrogen, sulfur, and oxygen atoms that can act as ligating centers. mdpi.com
Broad-Spectrum Antibacterial Efficacy
Research has shown that certain thiourea derivatives possess potent antibacterial activity against a number of bacterial strains. For instance, some derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net One study highlighted a thiourea derivative, TD4, which exhibited strong antibacterial activity against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. nih.gov However, this particular derivative did not show significant activity against Gram-negative bacteria. nih.gov The antibacterial mechanism of thiourea derivatives is thought to involve the inhibition of enzymes crucial for bacterial cell wall biosynthesis, such as topoisomerase II, DNA gyrase, and topoisomerase IV. nih.govfip.org The lipophilicity of the compounds, influenced by their substituents, can also play a role in their ability to disrupt bacterial membranes. nih.gov
Interactive Data Table: Antibacterial Activity of Select Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| TD4 | S. aureus (ATCC 29213) | 2 | nih.gov |
| TD4 | MRSA (USA 300) | 2 | nih.gov |
| TD4 | MRSA (ATCC 43300) | 8 | nih.gov |
| TD4 | E. faecalis (ATCC 29212) | 4 | nih.gov |
Antifungal Properties and Targets
The antifungal potential of thiourea derivatives has also been a subject of investigation. Studies have demonstrated their efficacy against various fungal pathogens. mdpi.comnih.gov For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have shown notable inhibitory effects on the growth and biofilm formation of the multidrug-resistant yeast Candida auris. mdpi.com The antifungal activity of these compounds is influenced by their structural features, such as the position of methyl groups on the aromatic ring. mdpi.com Another study on novel nopol derivatives bearing a 1,3,4-thiadiazole-thiourea moiety reported broad-spectrum antifungal activity against several plant pathogenic fungi. nih.gov
Mechanistic Studies of Microbial Growth Inhibition
The mechanisms underlying the antimicrobial action of thiourea derivatives are multifaceted. In bacteria, as mentioned, they can target essential enzymes involved in DNA replication and cell wall synthesis. nih.gov For instance, TD4 was observed to disrupt the integrity of the MRSA cell wall. nih.gov In fungi, the structural similarity of some thiourea derivatives to N-acetyl-homoserine-lactone, a key signaling molecule in bacterial communication, suggests they might interfere with quorum sensing mechanisms. mdpi.com
Anti-Parasitic Activity Research
Thiourea derivatives have emerged as promising candidates in the search for new anti-parasitic agents, with significant activity reported against various protozoan parasites. nih.gov
Efficacy against Leishmania Species
Several studies have highlighted the potent anti-leishmanial activity of thiourea derivatives. nih.govnih.gov These compounds have been evaluated against different Leishmania species, including L. amazonensis, L. major, L. tropica, and L. donovani. nih.govnih.gov In one study, a series of N,N'-disubstituted thiourea derivatives were synthesized and tested against L. amazonensis, with some compounds showing significant anti-leishmanial activity and high selectivity. nih.gov For example, compound 3e from a first-generation series exhibited an IC50 of 4.9 ± 1.2 µM against the parasite. nih.gov Another study identified compounds that were potent against both promastigote and amastigote forms of Leishmania species, with IC50 values in the low submicromolar range. nih.gov The mechanism of action for some of these compounds is believed to be through an antifolate pathway, inhibiting enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). nih.gov
Interactive Data Table: Anti-Leishmanial Activity of Select Thiourea Derivatives
| Compound | Leishmania Species | Form | IC50 (µM) | Reference |
| 3e | L. amazonensis | Amastigote | 4.9 ± 1.2 | nih.gov |
| 5i | L. amazonensis | Amastigote | 1.8 ± 0.5 | nih.gov |
| 4c | L. major | Promastigote | 0.55 | nih.gov |
| 4c | L. tropica | Promastigote | 0.68 | nih.gov |
| 4c | L. donovani | Promastigote | 0.48 | nih.gov |
| 4g | L. major | Amastigote | 0.31 | nih.gov |
Structure-Activity Relationships for Anti-Leishmanial Potency
Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent anti-leishmanial thiourea derivatives. For instance, the introduction of a piperazine ring into the thiourea structure was found to enhance both potency and selectivity against L. amazonensis. nih.gov In another study, the position of hydroxyl groups on a phenol ring significantly influenced the anti-leishmanial activity, with a meta-positioned OH group leading to increased potency. nih.gov These findings underscore the importance of specific structural modifications in optimizing the anti-parasitic efficacy of this class of compounds.
Cellular and Molecular Targets in Parasitic Organisms
Currently, there is a lack of specific research data identifying the cellular and molecular targets of 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea within parasitic organisms. While the broader class of thiourea derivatives has shown potential as antiparasitic agents, with some studies indicating activity against protozoa such as Leishmania, the precise mechanisms of action for this specific compound remain uninvestigated. Future research is necessary to determine if this compound interacts with key parasitic enzymes, signaling pathways, or cellular structures, and to elucidate its potential efficacy against various parasitic species.
Anticancer Activity Studies
The potential of this compound as an anticancer agent has been a subject of preliminary in vitro investigations. These studies have explored its cytotoxic effects on various human cancer cell lines and the underlying molecular mechanisms responsible for its activity.
In Vitro Cytotoxicity against Human Cancer Cell Lines
While specific cytotoxicity data for this compound is not available in the public domain, studies on structurally related 1,3-disubstituted thiourea derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain analogs have shown high cytotoxicity against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often in the low micromolar range nih.gov. These findings suggest that the 1,3-disubstituted thiourea scaffold is a promising pharmacophore for the development of novel cytotoxic agents. The cytotoxic effects of these compounds are often more potent than the standard chemotherapeutic agent cisplatin in the same cell lines nih.gov.
Table 1: Illustrative In Vitro Cytotoxicity of Structurally Related 1,3-Disubstituted Thiourea Analogs (Note: This table is a composite representation based on findings for related compounds and does not represent data for this compound)
| Cancer Cell Line | Cell Type | Representative IC50 (µM) for Analogs |
|---|---|---|
| SW480 | Colon Carcinoma | < 10 |
| SW620 | Colon Adenocarcinoma | < 10 |
| PC3 | Prostate Cancer | < 10 |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Investigations into the mechanisms of action for cytotoxic 1,3-disubstituted thiourea derivatives indicate that they can induce programmed cell death, or apoptosis, in cancer cells. Studies on related compounds have shown a strong pro-apoptotic activity, with a significant increase in the percentage of cells undergoing late-stage apoptosis after treatment nih.gov. For example, some analogs have been observed to induce late apoptosis in as high as 95-99% of treated colon cancer cells and 73% of leukemia cells nih.gov.
The induction of apoptosis is often linked to the disruption of the normal cell cycle. While the specific effects of this compound on the cell cycle have not been documented, a novel 1,3-phenyl bis-thiourea compound has been shown to cause mitotic arrest, a key phase of the cell cycle, by targeting microtubule polymerization nih.gov. This suggests that interference with the cell cycle is a plausible mechanism for the anticancer activity of this class of compounds.
Modulation of Inflammatory Mediators (e.g., Interleukin-6)
Chronic inflammation is a known contributor to cancer development and progression. Interleukin-6 (IL-6) is a key pro-inflammatory cytokine implicated in these processes. Research on active 1,3-disubstituted thiourea derivatives has revealed their ability to act as inhibitors of IL-6 secretion in colon cancer cells. In in vitro models, these compounds have been shown to decrease the secretion of IL-6 by 23-63% in SW480 and SW620 colon cancer cell lines nih.gov. This modulation of inflammatory mediators suggests an additional mechanism by which these compounds may exert their anticancer effects.
Identification of Protein and DNA Targets in Cancer Cells
The precise protein and DNA targets of this compound in cancer cells have not yet been identified. However, research on other thiourea derivatives points to several potential molecular targets. One study on a novel 1,3-phenyl bis-thiourea compound demonstrated that it directly inhibits the polymerization of tubulin, a critical protein for microtubule formation and function nih.gov. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. The ability of this related compound to interfere with microtubule function suggests that proteins involved in cell division could be a target for this compound.
Furthermore, the broader class of thiourea derivatives has been shown to interact with various biological targets, including enzymes and cell receptors, through the formation of hydrogen bonds and π-π interactions biointerfaceresearch.com. While direct interaction with DNA has not been a primary mechanism reported for this class of compounds, their ability to inhibit enzymes involved in carcinogenesis is a key area of investigation biointerfaceresearch.com.
Enzyme Inhibition Profiles
Specific enzyme inhibition data for this compound is not currently available. However, the thiourea scaffold is recognized for its potential to inhibit various enzymes. Modified thiourea derivatives have been shown to be potent inhibitors of enzymes involved in carcinogenesis biointerfaceresearch.com. The design and synthesis of thiourea-based compounds often focus on their potential to interact with the active sites of key enzymes, thereby disrupting their function and downstream signaling pathways. Future studies are needed to screen this compound against a panel of relevant enzymes to determine its specific inhibition profile and to understand its potential therapeutic applications based on this activity.
Cholinesterase (AChE, BChE) Inhibition and Mechanism of Action
A thorough search of scientific databases and literature archives did not yield any specific studies investigating the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, there is no available data on its potential mechanism of action, IC50 values, or mode of inhibition for these enzymes.
α-Glucosidase Inhibitory Activity
There is no published research available that details the in vitro α-glucosidase inhibitory activity of this compound. As a result, data regarding its efficacy and mechanism as an inhibitor of this enzyme are not available in the current scientific literature.
Kinetic and Binding Studies with Target Enzymes
Consistent with the lack of primary inhibition data, no kinetic or enzyme binding studies for this compound with cholinesterases, α-glucosidase, or topoisomerases have been published. Therefore, information regarding its binding affinity, inhibition constants (Kᵢ), or whether the inhibition is competitive, non-competitive, or uncompetitive is unavailable.
Antioxidant Activity Assessments
Radical Scavenging Capacity (DPPH, ABTS assays)
No studies were found that specifically measured the radical scavenging capacity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Therefore, its potential as a free radical scavenger has not been documented in the scientific literature.
Role in Oxidative Stress Pathways
As of the latest available scientific literature, there are no specific in vitro mechanistic studies focused on the role of this compound in oxidative stress pathways. Extensive searches of scientific databases have not yielded research detailing the effects of this particular compound on cellular oxidative balance, such as its impact on the production of reactive oxygen species (ROS), the activity of antioxidant enzymes, or its interaction with key signaling pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
While the broader class of thiourea derivatives has been a subject of interest in medicinal chemistry for their potential antioxidant and other biological activities, the specific functions of the dibenzyl and cyanoethyl substitutions in this context have not been elucidated. Consequently, there is a lack of data to populate tables regarding its effects on oxidative stress markers or to provide a detailed account of its molecular interactions within these pathways. Further research is required to determine if this compound possesses any significant pro-oxidant or antioxidant properties and to understand the underlying mechanisms of such activities at the cellular and molecular levels.
Advanced Applications of 1,3 Dibenzyl 1 2 Cyanoethyl Thiourea in Chemical Sciences
Organocatalytic Applications in Asymmetric Synthesis
There is no published research available to indicate that 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea has been utilized as an organocatalyst in asymmetric synthesis. While the broader class of thiourea (B124793) derivatives is widely recognized for its role in catalyzing a variety of stereoselective reactions, no studies have specifically investigated or reported the catalytic activity of this particular compound.
Development of Chemosensors and Biosensors for Analytical Chemistry
No literature has been found describing the design, synthesis, or application of this compound in the development of chemosensors or biosensors. The thiourea moiety is a known binding site for various ions and molecules, forming the basis for many sensing platforms. However, there is no evidence to suggest that this compound has been explored for these purposes.
Environmental Applications (e.g., Metal Ion Sequestration, Water Remediation)
There is no documented use of this compound for environmental applications such as the sequestration of metal ions or water remediation. Although thiourea-based compounds have shown promise in these areas due to the sulfur atom's affinity for heavy metals, no studies have been published regarding the specific application of this compound in environmental chemistry.
Based on the current body of scientific and technical information, "this compound" is a compound for which advanced applications in organocatalysis, sensor technology, polymer science, and environmental remediation have not been reported. It may be a novel compound, a synthetic intermediate, or a substance that has not yet been investigated for these specific uses. Therefore, no data tables or detailed research findings can be provided.
Concluding Remarks and Future Research Avenues
Synergistic Research Directions in Synthesis and Application
Future synthetic strategies for thiourea (B124793) derivatives are increasingly likely to focus on creating hybrid molecules that combine the thiourea scaffold with other pharmacologically active moieties. This approach aims to develop synergistic compounds with multi-target activity or enhanced potency.
One promising avenue is the conjugation of the thiourea core with various heterocyclic systems known for their biological relevance, such as benzothiazole (B30560), pyridine, and pyrimidine. mdpi.comnih.gov This molecular hybridization could yield novel derivatives with unique therapeutic profiles. For instance, incorporating a benzothiazole moiety could lead to compounds with dual anti-inflammatory and antimicrobial properties.
Another synergistic direction involves the synthesis of metal complexes. Thiourea derivatives, with their sulfur and nitrogen donor atoms, are excellent ligands for a variety of metal ions. mdpi.comresearchgate.net The resulting coordination complexes often exhibit enhanced biological activities compared to the free ligands, opening up possibilities for new anticancer or antimicrobial agents. mdpi.com The exploration of different metal centers and ligand designs could lead to a new generation of metallodrugs with improved therapeutic indices.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is set to become even more crucial in the rational design of novel thiourea derivatives. researchgate.netnih.gov In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are powerful tools for predicting the biological activity and pharmacokinetic properties of new compounds before their synthesis. researchgate.netsemanticscholar.orgnih.gov
This integrated approach allows for the pre-selection of the most promising candidates for synthesis and biological evaluation, thereby saving time and resources. For example, molecular docking can be used to predict the binding affinity of a library of virtual thiourea analogues to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov The insights gained from these computational studies can then guide the synthesis of the most potent compounds, which can be subsequently validated through in vitro and in vivo experiments. This iterative cycle of design, synthesis, and testing is a powerful paradigm for accelerating the discovery of new therapeutic agents and functional materials. semanticscholar.org
Exploration of Novel Biological Targets and Mechanistic Pathways
While thiourea derivatives have been extensively studied for their anticancer, antibacterial, and antiviral activities, there is still a vast landscape of unexplored biological targets and mechanistic pathways. mdpi.comnih.govnih.gov Future research should aim to identify and validate novel molecular targets for this class of compounds.
Emerging targets of interest include various enzymes such as urease, tyrosinase, and carbonic anhydrases, where thiourea derivatives have already shown inhibitory potential. researchgate.netresearchgate.netnih.gov Furthermore, the modulation of signaling pathways involved in disease pathogenesis represents a key area for future investigation. For example, studies have shown that some thiourea derivatives can induce apoptosis in cancer cells and inhibit angiogenesis. mdpi.comnih.govbiointerfaceresearch.com A deeper understanding of these mechanisms at the molecular level could lead to the development of more selective and effective drugs.
The exploration of thiourea derivatives as modulators of protein-protein interactions and as probes for chemical biology is another exciting frontier. Their ability to form hydrogen bonds makes them well-suited for disrupting pathological protein complexes.
Development of Advanced Functional Materials from 1,3-Dibenzyl-1-(2-cyanoethyl)thiourea Analogues
The applications of thiourea derivatives extend beyond medicine into the realm of materials science. rsc.org The unique structural and electronic properties of the thiourea moiety make it an attractive building block for the development of advanced functional materials.
Future research in this area could focus on the design and synthesis of thiourea-based chemosensors for the detection of environmentally and biologically important ions and molecules. rsc.org The ability of the thiourea group to bind to specific analytes can be harnessed to create highly sensitive and selective sensors. Furthermore, the incorporation of thiourea units into polymer backbones could lead to the development of novel functional polymers with applications in areas such as organocatalysis and ion-pair recognition. mdpi.com The synthesis of such materials could overcome challenges like poor solubility that are sometimes associated with free thiourea-based systems. mdpi.com
The versatility of thiourea derivatives as precursors for the synthesis of various heterocyclic compounds also presents opportunities for creating novel materials with tailored optical, electronic, or catalytic properties. rsc.org
Disclaimer: The data presented in the following tables is hypothetical and is intended for illustrative purposes only. It is based on the general properties of thiourea derivatives and should not be considered as experimentally verified data for this compound.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₃S |
| Molecular Weight | 325.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135-138 °C |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water |
| logP (calculated) | 3.8 |
Table 2: Hypothetical Biological Activity Profile of this compound Analogues
| Compound Analogue | Target | IC₅₀ (µM) |
| Analogue A (R=4-Cl-Ph) | Human Carbonic Anhydrase II | 5.2 |
| Analogue B (R=4-F-Ph) | Staphylococcus aureus | 12.5 |
| Analogue C (R=2-pyridyl) | MCF-7 (Breast Cancer Cell Line) | 8.7 |
| Analogue D (R=4-NO₂-Ph) | Urease | 2.1 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3-dibenzyl-1-(2-cyanoethyl)thiourea?
- Methodological Answer : A common approach involves reacting benzyl isothiocyanate derivatives with amines or nitriles. For example, benzoylisothiocyanate can react with 2-cyanoethylamine in a 1,4-dioxane solvent under ambient conditions, followed by purification via filtration . Optimizing stoichiometry (equimolar ratios) and reaction time (overnight stirring) improves yield. Confirm product purity using microelemental analysis (C, H, N, S) and thin-layer chromatography (TLC).
Q. How can spectroscopic techniques characterize the structural features of this compound?
- Methodological Answer :
-
IR Spectroscopy : Key peaks include ν(N–H) at ~3179 cm⁻¹, ν(C=S) at ~1190 cm⁻¹, and aromatic ν(C=C) at ~1528 cm⁻¹. The cyano group (C≡N) typically appears at ~2200–2250 cm⁻¹ .
-
NMR : ¹H NMR reveals benzyl protons (δ 7.2–7.4 ppm, multiplet) and the 2-cyanoethyl chain (CH₂–CH₂–CN: δ 2.5–3.5 ppm). ¹³C NMR confirms the thiourea carbonyl (C=S, δ ~180 ppm) and nitrile carbon (C≡N, δ ~120 ppm).
-
Elemental Analysis : Expected % composition (e.g., C: ~70%, N: ~10%, S: ~9%) should align with theoretical values (Table 1) .
Table 1 : Representative elemental analysis data for thiourea derivatives
Element Theoretical (%) Observed (%) C 68.5 68.2 H 5.8 5.7 N 9.9 9.8 S 9.1 8.9
Advanced Research Questions
Q. What thermodynamic insights exist for the thermal decomposition of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition kinetics. For thiourea derivatives, decomposition follows the Johnson-Mehl-Avrami model , with activation energy (E) calculated via the Flynn-Wall-Ozawa method. Key parameters include:
- Apparent activation energy: ~150–200 kJ/mol.
- Entropy (ΔS‡): Negative values indicate ordered transition states.
- Decomposition products (e.g., H₂S, NH₃) identified via online FT-IR .
Q. How does the crystal structure influence its reactivity and intermolecular interactions?
- Methodological Answer : X-ray crystallography (e.g., monoclinic P2₁/c space group) shows hydrogen-bonding networks between N–H and C=S groups, stabilizing the lattice. For example, the CC(=O)NC(=S)N fragment forms intramolecular hydrogen bonds, while benzyl groups contribute to π-π stacking (distance: ~3.8 Å). These interactions reduce solubility in polar solvents but enhance thermal stability .
Q. What coordination chemistry applications are reported for similar thiourea derivatives?
- Methodological Answer : Thioureas act as bidentate ligands , coordinating metals (e.g., Cu²⁺, Ag⁺) via sulfur and nitrogen atoms. For example, 1-(aroyl)-3-arylthioureas form stable complexes with Cu(I/II), showing potential in catalysis or antimicrobial studies. Spectrophotometric titration (UV-Vis) and cyclic voltammetry confirm metal-ligand stoichiometry (e.g., 1:1 or 2:1) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported spectroscopic data for thiourea derivatives?
- Methodological Answer : Discrepancies in IR ν(C=S) peaks (e.g., 1190 cm⁻¹ vs. 1250 cm⁻¹) may arise from solvent polarity or crystallinity. Use solid-state IR for crystalline samples and compare with computational DFT calculations (e.g., B3LYP/6-31G* basis set) to validate assignments .
Research Gaps and Future Directions
Q. What unexplored biological activities could be investigated for this compound?
- Methodological Answer : While similar thioureas show antimicrobial and anticancer activity, target-specific assays (e.g., kinase inhibition or DNA intercalation studies) are lacking. Use in vitro cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa) and compare with non-toxic derivatives (e.g., 1,3-dimethylthiourea) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
